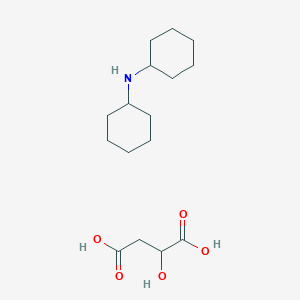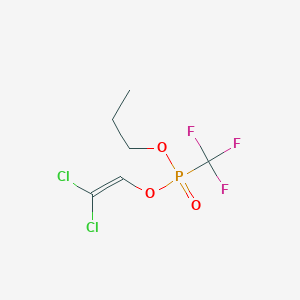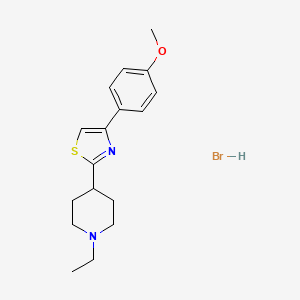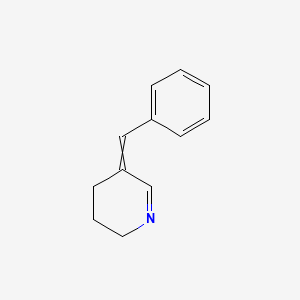![molecular formula C5H8IN2O3PS B14378837 1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole CAS No. 88064-22-6](/img/structure/B14378837.png)
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a pyrazole ring substituted with an iodine atom and a dimethoxyphosphorothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole typically involves the reaction of 4-iodo-1H-pyrazole with dimethoxyphosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioyl chloride. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphorothioyl group can be oxidized to form phosphorothioates or phosphates.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phosphorothioyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or alkoxide ions. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups replacing the iodine atom.
Oxidation Reactions: Products include phosphorothioates or phosphates.
Reduction Reactions: Products include deiodinated pyrazoles or reduced phosphorothioyl derivatives.
Aplicaciones Científicas De Investigación
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase.
Medicine: Explored for its potential use in developing new pharmaceuticals, especially those targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and pesticides due to its potential insecticidal properties.
Mecanismo De Acción
The mechanism of action of 1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter. This inhibition can result in various physiological effects, including enhanced neural transmission and potential neurotoxicity at higher concentrations.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
Methacrifos: Contains a dimethoxyphosphorothioyl group but differs in the rest of the molecular structure.
Uniqueness
1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole is unique due to the presence of both an iodine atom and a dimethoxyphosphorothioyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88064-22-6 |
|---|---|
Fórmula molecular |
C5H8IN2O3PS |
Peso molecular |
334.07 g/mol |
Nombre IUPAC |
(4-iodopyrazol-1-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C5H8IN2O3PS/c1-9-12(13,10-2)11-8-4-5(6)3-7-8/h3-4H,1-2H3 |
Clave InChI |
YOSMTCUGWXGJBK-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(OC)ON1C=C(C=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)





![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)

methanone](/img/structure/B14378853.png)
